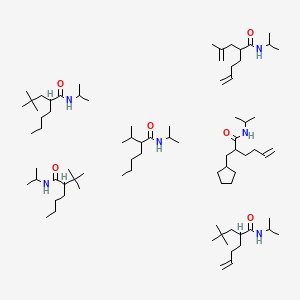
2-tert-butyl-N-propan-2-ylhexanamide;2-(cyclopentylmethyl)-N-propan-2-ylhex-5-enamide;2-(2,2-dimethylpropyl)-N-propan-2-ylhexanamide;2-(2,2-dimethylpropyl)-N-propan-2-ylhex-5-enamide;N,2-di(propan-2-yl)hexanamide;2-(2-methylprop-2-enyl)-N-propan-2-ylhex-5-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-tert-butyl-N-propan-2-ylhexanamide; 2-(cyclopentylmethyl)-N-propan-2-ylhex-5-enamide; 2-(2,2-dimethylpropyl)-N-propan-2-ylhexanamide; 2-(2,2-dimethylpropyl)-N-propan-2-ylhex-5-enamide; N,2-di(propan-2-yl)hexanamide; 2-(2-methylprop-2-enyl)-N-propan-2-ylhex-5-enamide is a complex organic molecule that belongs to the class of amides These compounds are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through various organic reactions, including:
Amidation Reaction: This involves the reaction of a carboxylic acid or its derivative (such as an ester or an acid chloride) with an amine. The reaction typically requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted amides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amide group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2-tert-butyl-N-propan-2-ylhexanamide
- 2-(cyclopentylmethyl)-N-propan-2-ylhex-5-enamide
- 2-(2,2-dimethylpropyl)-N-propan-2-ylhexanamide
- 2-(2,2-dimethylpropyl)-N-propan-2-ylhex-5-enamide
- N,2-di(propan-2-yl)hexanamide
- 2-(2-methylprop-2-enyl)-N-propan-2-ylhex-5-enamide
Uniqueness: The uniqueness of this compound lies in its specific combination of alkyl and cycloalkyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C81H158N6O6 |
|---|---|
Poids moléculaire |
1312.2 g/mol |
Nom IUPAC |
2-tert-butyl-N-propan-2-ylhexanamide;2-(cyclopentylmethyl)-N-propan-2-ylhex-5-enamide;2-(2,2-dimethylpropyl)-N-propan-2-ylhexanamide;2-(2,2-dimethylpropyl)-N-propan-2-ylhex-5-enamide;N,2-di(propan-2-yl)hexanamide;2-(2-methylprop-2-enyl)-N-propan-2-ylhex-5-enamide |
InChI |
InChI=1S/C15H27NO.C14H29NO.C14H27NO.C13H27NO.C13H23NO.C12H25NO/c1-4-5-10-14(15(17)16-12(2)3)11-13-8-6-7-9-13;2*1-7-8-9-12(10-14(4,5)6)13(16)15-11(2)3;1-7-8-9-11(13(4,5)6)12(15)14-10(2)3;1-6-7-8-12(9-10(2)3)13(15)14-11(4)5;1-6-7-8-11(9(2)3)12(14)13-10(4)5/h4,12-14H,1,5-11H2,2-3H3,(H,16,17);11-12H,7-10H2,1-6H3,(H,15,16);7,11-12H,1,8-10H2,2-6H3,(H,15,16);10-11H,7-9H2,1-6H3,(H,14,15);6,11-12H,1-2,7-9H2,3-5H3,(H,14,15);9-11H,6-8H2,1-5H3,(H,13,14) |
Clé InChI |
UMTVGODMGQXDHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(C)(C)C)C(=O)NC(C)C.CCCCC(C(C)C)C(=O)NC(C)C.CCCCC(C(=O)NC(C)C)C(C)(C)C.CC(C)NC(=O)C(CCC=C)CC1CCCC1.CC(C)NC(=O)C(CCC=C)CC(=C)C.CC(C)NC(=O)C(CCC=C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)
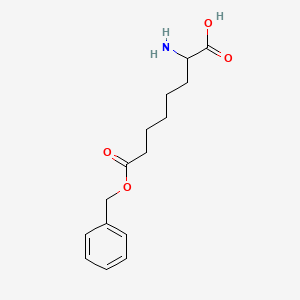
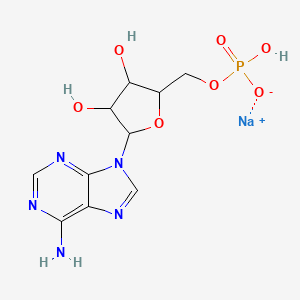
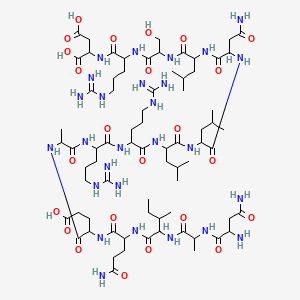
![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
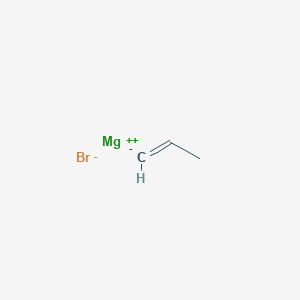
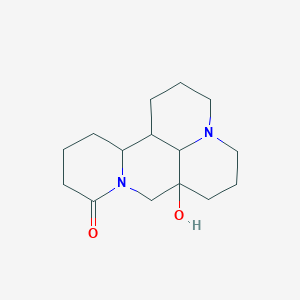
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B13397513.png)
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
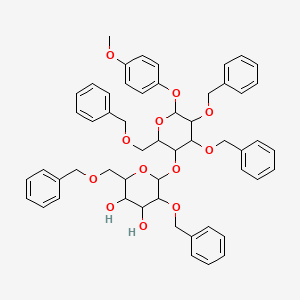

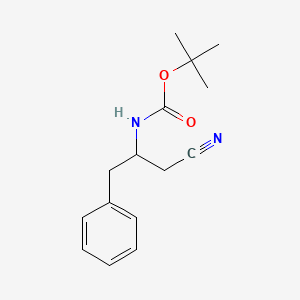
![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
